

managing Elvitegravir drug interactions CYP3A4 inducers

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Elvitegravir

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Foundational Pharmacokinetics of Elvitegravir

Elvitegravir is primarily metabolized by the hepatic cytochrome P450 enzyme **CYP3A4** [1] [2]. To enable once-daily dosing and ensure therapeutic exposure, it must be co-administered with a pharmacokinetic enhancer ("booster")—either **ritonavir** or **cobicistat**—which are potent CYP3A4 inhibitors [1]. This boosting mechanism increases **elvitegravir**'s plasma concentrations and prolongs its elimination half-life to approximately 9.5 hours [1].

The trough concentration (C_{trough}) is the pharmacokinetic parameter best associated with **elvitegravir**'s antiviral activity. When boosted, it achieves trough concentrations about 6- to 10-fold above the protein binding-adjusted IC_{95} (45 ng/mL) for wild-type HIV-1 [1].

Interactions Between Elvitegravir and CYP3A4 Inducers

Coadministration of boosted **elvitegravir** with drugs that induce CYP3A4 is problematic. Inducers accelerate the metabolism of **elvitegravir**, reducing its plasma concentrations and increasing the risk of virologic failure and the development of resistance [3].

The table below lists common CYP3A4 inducers and the recommended management strategies for co-administration with boosted **elvitegravir**.

CYP3A4 Inducer	Effect on Elvitegravir	Recommended Management	Primary Evidence/Mechanism
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| **Rifampin Apalutamide Enzalutamide Mitotane** | Substantially decreases plasma concentrations | **Avoid coadministration** [3]. | Strong CYP3A4 induction; predicted or observed significant loss of efficacy [3]. | | **Carbamazepine Phenobarbital Phenytoin Dabrafenib** | Decreases plasma concentrations | **Avoid coadministration** [3]. | CYP3A induction leading to decreased **elvitegravir** concentrations [3]. | | **Bosentan Efavirenz Nevirapine Etravirine Dexamethasone Modafinil** | Decreases plasma concentrations | **Avoid coadministration** [3]. | CYP3A induction; may also impact booster levels (ritonavir/cobicistat) [3]. | | **Rifabutin** | Alters concentrations | Requires **dose adjustment** of rifabutin. No **elvitegravir** dose change [1]. | Interaction with the ritonavir/cobicistat booster; consistent with other boosted regimens [1]. |

Experimental & Clinical Assessment Protocols

For researchers designing studies or troubleshooting interactions, the following methodologies and considerations are critical.

Clinical Pharmacokinetic Study Design

The definitive understanding of **elvitegravir**'s interactions was built through clinical drug-drug interaction (DDI) studies [1]. A standard protocol involves:

- **Design:** A randomized, multiple-dose, crossover study in healthy volunteers or patients.
- **Intervention:** Administer boosted **elvitegravir** alone (Control) and in combination with the investigational CYP3A4 inducer (Test).
- **Pharmacokinetic Sampling:** Collect intensive plasma samples over a dosing interval (e.g., 24 hours) to measure **elvitegravir** concentrations.
- **Primary Endpoints:** Calculate key PK parameters including AUC_{tau} (area under the concentration-time curve, indicating total exposure), C_{max} (maximum concentration), and C_{trough} (concentration at the end of the dosing interval). A significant decrease (e.g., >50%) in AUC and C_{trough} versus control confirms a clinically relevant interaction.

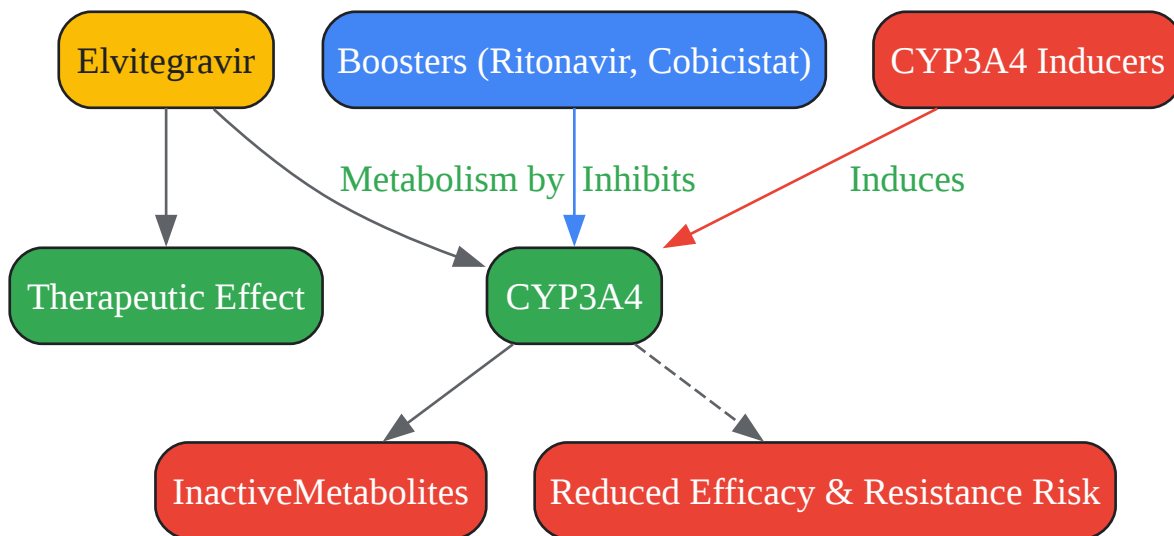
In Vitro Mechanistic Studies

Before clinical studies, in vitro systems can predict interaction potential.

- **Enzyme Kinetics:** Use human liver microsomes or recombinant CYP3A4 enzymes to determine the rate of **elvitegravir** metabolism.
- **Induction Assays:** Utilize human hepatocyte cultures to test if a co-administered drug upregulates CYP3A4 mRNA and/or enzymatic activity. An increase suggests it may induce **elvitegravir's** metabolism in vivo.

Elvitegravir Drug Interaction Pathway

The diagram below illustrates the core metabolic pathway of **Elvitegravir** and the site of action for CYP3A4 inducers and inhibitors.



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Frequently Asked Questions (FAQs) for a Technical Support Context

Q1: A clinical study subject co-administered Elvitegravir with a strong CYP3A4 inducer showed sub-therapeutic Elvitegravir levels. What is the immediate protocol?

- **Immediate Action:** Discontinue the inducer if clinically possible. If the inducer is essential, replace **Elvitegravir** with an antiretroviral not primarily metabolized by CYP3A4 (e.g., Dolutegravir or

Raltegravir, though their own interaction profiles must be checked).

- **Monitoring:** Closely monitor HIV viral load as the sub-therapeutic exposure may have already compromised efficacy and predisposed the virus to selecting resistance mutations.
- **Investigation:** Review the study protocol and medication reconciliation processes to prevent future protocol deviations.

Q2: In a drug development program, how can we preemptively manage the interaction risk of a new chemical entity (NCE) with **Elvitegravir**?

- **In Vitro Screening:** First, test the NCE in human liver microsome or hepatocyte assays to determine if it inhibits or induces CYP3A4.
- **Predictive Modeling:** Use the in vitro data to model the predicted change in **Elvitegravir** exposure (AUC) using physiologically based pharmacokinetic (PBPK) models.
- **Staggered Dosing:** Is not a viable management strategy. The induction effect is a prolonged, transcriptional process; separating doses does not mitigate the interaction.

Q3: Why is the boosting agent (Cobicistat/Ritonavir) central to this interaction? The boosters are strong CYP3A4 inhibitors. When you add a CYP3A4 inducer, it creates a "push-pull" scenario: the inducer tries to increase CYP3A4 activity, while the booster tries to suppress it. The net effect is a complex interaction that often results in reduced levels of both **Elvitegravir** and the booster itself, leading to a loss of virologic control [1] [3].

Key Takeaways for Professionals

- **Absolute Avoidance:** Coadministration of boosted **Elvitegravir** with strong CYP3A4 inducers is **contraindicated** due to the high risk of therapeutic failure [3].
- **Core Mechanism:** The interaction is pharmacokinetic, driven by induced metabolism of **Elvitegravir** via CYP3A4, overpowering the inhibition from the booster [1].
- **Proactive Screening:** In drug development, early in vitro screening and PBPK modeling are essential for de-risking clinical DDI studies involving **Elvitegravir**-based regimens.

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References

1. Clinical pharmacokinetic and pharmacodynamic profile of ... [pubmed.ncbi.nlm.nih.gov]
2. Elvitegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
3. Vitekta (elvitegravir) dosing, indications, interactions, ... [reference.medscape.com]

To cite this document: Smolecule. [managing Elvitegravir drug interactions CYP3A4 inducers].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548939#managing-elvitegravir-drug-interactions-cyp3a4-inducers>]

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